molecular formula C11H14N2O2S B2863174 4-cyano-N,N-diethylbenzenesulfonamide CAS No. 33402-63-0

4-cyano-N,N-diethylbenzenesulfonamide

Cat. No.: B2863174
CAS No.: 33402-63-0
M. Wt: 238.31
InChI Key: WJLPGQLMVQFEHV-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Benzenesulfonamide (B165840) Derivatives

Benzenesulfonamide derivatives are a major class of compounds characterized by a sulfonamide group directly attached to a benzene (B151609) ring. drugbank.com This structural framework is a cornerstone in medicinal chemistry, forming the basis for a multitude of pharmaceutical agents with a wide array of biological activities. drugbank.comtandfonline.com These compounds are recognized for their roles as antimicrobial, anti-inflammatory, and anticonvulsant agents. ontosight.ai

The versatility of the benzenesulfonamide scaffold allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. Scientists have successfully developed benzenesulfonamide derivatives that act as potent inhibitors for various enzymes, including carbonic anhydrases, acetylcholinesterase, and cyclooxygenase-2. drugbank.com For instance, certain novel benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoforms, with some showing selective inhibition in the nanomolar range and demonstrating potential as anticonvulsant agents. acs.org

Academic Significance of the Sulfonamide Functional Group in Advanced Chemical Studies

The sulfonamide functional group, with the structure R−S(=O)2−NR2, is a critical component in the design of many therapeutic agents. ajchem-b.comwikipedia.org This group is fundamental to the class of drugs known as "sulfa drugs," which were the first broadly effective antibacterials and heralded the modern era of antimicrobial therapy. wikipedia.orgresearchgate.net The academic importance of the sulfonamide group extends far beyond its antibacterial origins.

Structurally, the sulfonamide group contains a tetrahedral sulfur atom, and it is generally more stable in biological systems than the chemically related amide group. researchgate.net This enhanced metabolic stability is a desirable feature in drug design. researchgate.net The sulfonamide moiety is a key component in a diverse range of pharmaceuticals, including diuretics, antidiabetic drugs, and anticonvulsants. ajchem-b.comwikipedia.org Its ability to act as a building block in synthetic chemistry makes it invaluable for creating complex molecules with specific biological targets. researchgate.netajchem-b.com Researchers have explored sulfonamides for their potential to inhibit enzymes like carbonic anhydrase, which is relevant in the treatment of glaucoma and certain cancers. ajchem-b.comajchem-b.com

Overview of Current Research Frontiers Involving Specific Benzenesulfonamide Architectures

Contemporary research on benzenesulfonamide architectures is vibrant and multifaceted, with several key frontiers emerging. A significant area of focus is the development of highly selective enzyme inhibitors. For example, extensive research is dedicated to designing benzenesulfonamide-based inhibitors that can selectively target tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX. rsc.org The selective inhibition of these isoforms is a promising strategy for developing novel anticancer therapies. rsc.org

Another active research frontier involves the synthesis of benzenesulfonamide analogs for treating aggressive cancers like glioblastoma (GBM). nih.gov Studies have described the synthesis and structure-activity relationships of benzenesulfonamide compounds with the potential to interact with receptor tyrosine kinases (TrkA), which are involved in tumor growth. nih.gov Some of these compounds have shown significant cytotoxic effects in GBM cell lines compared to non-cancerous cells. nih.gov

Furthermore, innovative synthetic methodologies for constructing benzenesulfonamide derivatives are continually being developed. Recent advancements include novel coupling reactions, such as those using dual copper and visible light catalysis to form the S(O)2–N bond under mild, redox-neutral conditions. nih.gov These new synthetic routes provide efficient pathways to structurally diverse sulfonamide compounds, which are valuable as both bioactive molecules and intermediates in organic synthesis. nih.gov Research also continues to explore the potential of benzenesulfonamide derivatives as inhibitors for pathogens, such as the carbonic anhydrases found in Vibrio cholerae, opening new avenues for antibacterial drug discovery. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-3-13(4-2)16(14,15)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLPGQLMVQFEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyano N,n Diethylbenzenesulfonamide

Traditional and Established Synthetic Routes to Benzenesulfonamides

The cornerstone of traditional sulfonamide synthesis has long been the formation of the sulfur-nitrogen bond through reliable, step-wise reactions. These methods are well-understood and widely implemented in both laboratory and industrial settings.

The most classic and widely practiced method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond.

For the synthesis of 4-cyano-N,N-diethylbenzenesulfonamide, the key precursors would be 4-cyanobenzenesulfonyl chloride and diethylamine (B46881). The sulfonyl chloride can be prepared from 4-aminobenzonitrile (B131773) (4-cyanoaniline) through a Sandmeyer-type reaction, which involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst. nih.gov The resulting 4-cyanobenzenesulfonyl chloride is then reacted with diethylamine, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, yielding the final product. ncert.nic.in

Reaction Pathway:

Diazotization: 4-NC-C₆H₄-NH₂ + NaNO₂ + 2HCl → 4-NC-C₆H₄-N₂⁺Cl⁻ + NaCl + 2H₂O

Sulfonylation (Sandmeyer Reaction): 4-NC-C₆H₄-N₂⁺Cl⁻ + SO₂ --(CuCl)--> 4-NC-C₆H₄-SO₂Cl + N₂

Nucleophilic Substitution: 4-NC-C₆H₄-SO₂Cl + 2HN(CH₂CH₃)₂ → 4-NC-C₆H₄-SO₂N(CH₂CH₃)₂ + (CH₃CH₂)₂NH₂⁺Cl⁻

The formation of a sulfonamide is fundamentally an amidation reaction, specifically, the formation of an amide of a sulfonic acid. chemicalland21.com The reaction described in the previous section is the most common example of this approach, often referred to as sulfonamidation. thieme-connect.com This method is considered a classic process in organic synthesis due to its high yields and reliability for many substrates. thieme-connect.com The robustness of this approach has made it the primary method for the synthesis of most simple sulfonamide drug intermediates. thieme-connect.com

FeatureDescription
Reactants Aryl Sulfonyl Chloride, Primary or Secondary Amine
Mechanism Nucleophilic Acyl Substitution
Key Advantage High reliability, well-established, generally high yields
Key Disadvantage Requires pre-functionalized starting materials (sulfonyl chlorides), which can be moisture-sensitive

Advanced and Modern Synthetic Strategies

While traditional methods are effective, modern synthetic chemistry has driven the development of novel strategies that offer improvements in terms of atom economy, environmental impact, and the avoidance of harsh reagents or pre-functionalized starting materials.

Recent advancements have focused on forming the S-N bond without the need for transition metal catalysts, which can be costly and leave toxic residues. One such approach is the direct electrochemical synthesis of sulfonamides from arenes, sulfur dioxide, and amines. nih.gov This method involves the anodic oxidation of the arene (e.g., benzonitrile) to form a radical cation, which is then attacked by an amidosulfinate intermediate, ultimately yielding the sulfonamide in a highly convergent one-step process. nih.gov

Other metal-free strategies include:

Iodine/TBHP System: An iodine-tert-butyl hydroperoxide (TBHP) system can promote the sulfonylation of amines using N-hydroxy sulfonamides through the oxidative cleavage of an S–N bond. rsc.org

Photocatalysis: Transition-metal-free photocatalytic S-N coupling reactions have been developed using organic dyes as catalysts. These methods can couple sodium organosulfinates and hydroxamic acids to produce a range of acylsulfonamides under mild conditions. acs.org

Catalytic oxidative methods provide an alternative to the use of highly reactive sulfonyl chlorides. These reactions often involve the direct functionalization of C-H bonds or the use of sulfur reagents in a lower oxidation state. A synergistic copper/silver catalytic system, for instance, enables the oxidative sulfonylation of hydrazones with sodium sulfinates to produce β-ketosulfones and N-acylsulfonamides. wpmucdn.com Another approach involves the transition metal-free, N-iodosuccinimide-mediated dehydrogenative β-sulfonylation of tertiary cyclic amines, which installs an enaminyl sulfone functionality. nih.gov These methods represent a shift towards more direct and atom-economical routes for constructing molecules containing the sulfonamide moiety.

Mechanochemistry, which utilizes mechanical energy (e.g., from ball milling) to drive chemical reactions, has emerged as a powerful green chemistry tool. A three-component, palladium-catalyzed aminosulfonylation has been developed under mechanochemical conditions. rsc.orgrsc.org This solvent-free or low-solvent method allows for the direct synthesis of a wide range of sulfonamides from an aryl bromide (e.g., 4-bromobenzonitrile), a sulfur dioxide source (potassium metabisulfite, K₂S₂O₅), and an amine (e.g., diethylamine). thieme-connect.comrsc.org The process is notable for its tolerance of various functional groups and its scalability to gram quantities, offering a sustainable alternative to traditional solution-phase synthesis. thieme-connect.comrsc.org

Synthetic StrategyKey FeaturesExample Reactants
Metal-Free Electrochemical Direct synthesis from arenes; avoids pre-functionalization and metal catalysts. nih.gov(Hetero)arenes, SO₂, Amines
Catalytic Oxidative Sulfonylation Direct C-H functionalization or use of lower oxidation state sulfur reagents. wpmucdn.comHydrazones, Sodium Sulfinates
Mechanochemical Synthesis Utilizes mechanical energy; often solvent-free, sustainable, and efficient. rsc.orgrsc.orgAryl Bromides, K₂S₂O₅, Amines

Electrochemical Approaches for Sulfonamide Synthesis

Electrochemical methods offer a novel and environmentally conscious route for the synthesis of sulfonamides, potentially applicable to the formation of this compound. These techniques can avoid the use of harsh reagents and offer unique reactivity.

A significant electrochemical approach involves the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This method utilizes a dehydrogenative process through C-H activation. In this scenario, the synthesis of this compound could theoretically be achieved by using cyanobenzene as the starting arene, SO₂, and diethylamine. The reaction is triggered by the direct anodic oxidation of the aromatic compound. nih.gov This process is notable for not requiring pre-functionalized aromatic compounds. nih.govnih.gov The amidosulfinate intermediate, formed in situ, acts as both the nucleophile and the supporting electrolyte. nih.gov For selective sulfonamide formation, boron-doped diamond (BDD) electrodes are often employed in a solvent mixture like hexafluoroisopropanol (HFIP) and acetonitrile (B52724) (MeCN). nih.gov

Another electrochemical strategy involves the oxidative coupling of thiols and amines. rsc.org This process can be conducted in a flow cell and relies on the anodic oxidation of a corresponding thiol to a disulfide intermediate. Concurrently, the amine is oxidized to an aminium radical. The reaction between these intermediates leads to the formation of the sulfonamide. rsc.org

These electrochemical methods represent a frontier in sulfonamide synthesis, offering greener and more direct routes to compounds like this compound. chemistryworld.com

One-Pot Reaction Sequences for Streamlined Synthesis

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. Several one-pot methodologies have been developed for sulfonamide synthesis that are relevant for preparing this compound.

One such strategy involves the in situ generation of sulfonyl chlorides from thiols, followed by reaction with an amine in the same vessel. organic-chemistry.org This can be achieved by oxidizing a thiol with an agent like N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water. The resulting sulfonyl chloride is then immediately reacted with an amine to yield the sulfonamide. organic-chemistry.org

Another approach leverages a copper-catalyzed aromatic decarboxylative halosulfonylation. This method allows for the synthesis of sulfonamides from aromatic carboxylic acids and amines in a one-pot process. princeton.edu This would involve the conversion of 4-cyanobenzoic acid to the corresponding sulfonyl chloride, which is then aminated in situ. princeton.edu

Furthermore, a one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. d-nb.infothieme.de While this is for diaryl sulfonamides, the principle of sequential catalytic reactions in a single pot is a key strategy for streamlining synthesis. d-nb.infothieme.de

The table below summarizes key aspects of these one-pot synthetic strategies.

Table 1: Comparison of One-Pot Synthetic Methodologies for Sulfonamides
Methodology Starting Materials Key Reagents/Catalysts Advantages Reference
In situ Sulfonyl Chloride Generation Thiol, Amine N-chlorosuccinimide (NCS) Avoids isolation of sulfonyl chlorides organic-chemistry.org
Decarboxylative Halosulfonylation Aromatic Carboxylic Acid, Amine Copper catalyst Uses readily available starting materials princeton.edu
Sequential Catalysis Activated Arene, Primary Sulfonamide Iron and Copper catalysts High efficiency and regioselectivity d-nb.infothieme.de

Green Chemistry Principles in Sulfonamide Synthesis

The integration of green chemistry principles into the synthesis of sulfonamides is a critical area of research, aiming to reduce the environmental impact of chemical processes. These principles are directly applicable to the synthesis of this compound.

Utilization of environmentally benign solvents (e.g., water)

The use of green solvents, particularly water, is a cornerstone of sustainable chemistry. tandfonline.com An eco-friendly method for synthesizing sulfonamide derivatives has been reported using water as the solvent and sodium carbonate as a scavenger for hydrochloric acid. mdpi.com This approach eliminates the need for expensive and toxic organic solvents and simplifies the workup procedure, often requiring only filtration to isolate the product. mdpi.com The synthesis of sulfonamides via oxidative chlorination of thiols can also be performed in sustainable solvents like water and ethanol. researchgate.netrsc.org

Solvent-free reaction conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste entirely. A convenient procedure for the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides has been demonstrated to work under solvent-free conditions. nih.gov This method is efficient for preparing a variety of sulfonamides, including aliphatic, aromatic, tertiary, and secondary derivatives. nih.gov Another solvent-free approach involves the use of anhydrous potassium carbonate or sodium bicarbonate to prevent the formation of byproducts. researchgate.net

Microwave-assisted and ultrasound-assisted synthesis for expedited reactions

The use of alternative energy sources like microwaves and ultrasound can significantly accelerate reaction times and improve energy efficiency. scirp.org

Microwave-assisted synthesis has been shown to be a highly effective method for preparing sulfonamides. One notable procedure involves the direct synthesis from sulfonic acids or their sodium salts using 2,4,6-trichloro- scirp.orgorganic-chemistry.orgbohrium.com-triazine (TCT) as an activating agent. organic-chemistry.orgacs.orgresearchgate.net This microwave-assisted process significantly reduces reaction times and improves yields compared to conventional heating. organic-chemistry.orgacs.org The reaction is performed in two short microwave-irradiated steps. organic-chemistry.orgresearchgate.net

Ultrasound-assisted synthesis also provides a green approach to sulfonamide formation. nih.gov The N-sulfonylation of amines can be effectively catalyzed by natural Natrolite nanozeolite under ultrasound irradiation at room temperature. bohrium.comnih.gov This method offers high yields, short reaction times, and an easy work-up. bohrium.comnih.gov Ultrasound irradiation enhances the reaction rate, reduces energy consumption, and facilitates the reaction under ambient conditions. bohrium.com Another study utilized ultrasound-assisted condensation in the presence of a ferric chloride-bentonite catalyst. researchgate.net

Functionalization and Derivatization Techniques

The this compound molecule possesses several sites for potential functionalization and derivatization, which can be exploited to create a library of related compounds. The primary sites for such modifications are the cyano group and the aromatic ring.

The 4-cyanobenzenesulfonamide (B1293931) motif itself is recognized for its utility in amine synthesis and as a protecting group that is complementary to the nosyl (2-nitrobenzenesulfonyl) group. acs.org The sulfonamide can be cleaved to reveal the parent secondary amine under the action of a thiol and a base. acs.org Furthermore, the sulfonamide can undergo alkylation and arylation reactions, similar to nitrobenzenesulfonamides. acs.org

The cyano group on the benzene (B151609) ring is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing avenues for further conjugation or modification.

Derivatization can also occur on the N,N-diethyl groups. For instance, electrochemical N-dealkylation of N,N-diethylbenzenesulfonamide has been studied, which can lead to the corresponding N-ethylsulfonamide and the fully dealkylated benzenesulfonamide (B165840). nih.gov This process mimics the metabolic transformations catalyzed by cytochrome P450 enzymes. nih.gov

Additionally, the aromatic ring can undergo further substitution reactions, although the presence of the electron-withdrawing sulfonyl and cyano groups will direct incoming electrophiles to the meta positions.

Strategies for Post-Synthetic Functionalization of Sulfonamide Scaffolds

The sulfonamide group, prevalent in a wide array of pharmaceuticals, is often considered a terminal functional group, installed early in a synthetic sequence with its latent reactivity seldom exploited. nih.gov However, recent advancements in synthetic chemistry have reimagined the sulfonamide as a versatile handle for late-stage functionalization. These strategies enable the modification of a core structure, such as this compound, to generate analogues with diverse properties. This approach is particularly valuable in medicinal chemistry for establishing structure-activity relationships.

A key challenge in the functionalization of sulfonamides is their inherent stability. ox.ac.uk Overcoming this has led to the development of methods that convert the sulfonamide into more reactive intermediates. These methods can be broadly categorized based on the type of intermediate generated: nucleophilic, electrophilic, or radical species. nih.gov

Generation of Nucleophilic Intermediates:

One prominent strategy involves the conversion of a primary sulfonamide into an N-sulfonylimine. acs.org Subsequent treatment with an N-heterocyclic carbene (NHC) catalyst can generate a nucleophilic sulfinate anion. nih.govacs.org This sulfinate can then react with a variety of electrophilic reagents, allowing for the introduction of new substituents. While this approach is designed for primary sulfonamides, it highlights a pathway for activating the sulfur center for further reactions. nih.gov

Generation of Electrophilic Intermediates:

An alternative approach transforms primary sulfonamides into electrophilic intermediates. For instance, methodologies have been developed to convert sulfonamides into sulfonyl chlorides or fluorides via pyridinium (B92312) intermediates. nih.govacs.org These activated sulfonyl halides can then be coupled with a range of nucleophiles, including complex amines, to form new sulfonamide derivatives. nih.gov

Generation of Radical Intermediates:

A more recent and powerful strategy involves the photocatalytic generation of sulfonyl radical intermediates from sulfonamides. ox.ac.ukacs.org This metal-free approach unlocks novel reactivity patterns. ox.ac.uk The process typically involves the conversion of the sulfonamide to an N-sulfonylimine, which then acts as a precursor to the sulfonyl radical under photocatalytic conditions. nih.gov These highly reactive sulfonyl radicals can then participate in a variety of chemical transformations, such as addition to alkenes to form complex sulfones. ox.ac.ukacs.org This hydrosulfonylation process has been successfully applied to a diverse array of pharmaceutically relevant molecules. acs.org

Mechanistic studies suggest that this photocatalytic functionalization operates through an energy-transfer catalysis (EnT) pathway. ox.ac.uk An important feature of this methodology is the ability to telescope the reaction, starting directly from the sulfonamide without the need to isolate the intermediate imine. acs.org This is achieved by using acidic resin catalysis for the imine formation, followed by cannula filtration into the photocatalytic system. acs.org

The following table summarizes the key strategies for the post-synthetic functionalization of sulfonamide scaffolds, which could be applied to a molecule like this compound, assuming an appropriate starting point (e.g., a primary sulfonamide analogue).

Strategy Intermediate Key Reagents/Conditions Resulting Transformation
Nucleophilic PathwaySulfinate AnionN-sulfonylimine formation, NHC-catalysisReaction with various electrophiles
Electrophilic PathwaySulfonyl Chloride/FluoridePyridinium intermediatesCoupling with various nucleophiles (e.g., amines)
Radical PathwaySulfonyl RadicalPhotocatalysis, N-sulfonylimine precursorHydrosulfonylation of alkenes to form sulfones

These innovative methods for the late-stage functionalization of the sulfonamide group represent a significant shift from viewing it as a chemically inert moiety to recognizing it as a synthetically useful functional handle. nih.govox.ac.uk

Structural Elucidation and Characterization of 4 Cyano N,n Diethylbenzenesulfonamide

X-ray Crystallography for Three-Dimensional Structure Determination

While the specific crystal structure of 4-cyano-N,N-diethylbenzenesulfonamide is not publicly available, extensive studies on analogous benzenesulfonamide (B165840) derivatives allow for a detailed prediction of its molecular geometry and conformational preferences iucr.orgmkjc.innih.govnih.govmdpi.com. The central framework of the molecule consists of a benzene (B151609) ring substituted with a cyano group and a diethylsulfonamide moiety. The sulfonamide group will adopt a tetrahedral geometry around the sulfur atom.

In related sulfonamide structures, the conformation of the N-C bond within the –SO2–NR2– segment is a key feature iucr.orgnih.gov. The orientation of the diethylamino group relative to the sulfonyl group will be such to minimize steric hindrance. The phenyl ring and the cyano group are expected to be nearly coplanar to maximize resonance stabilization. The dihedral angle between the plane of the benzene ring and the plane defined by the S-N-C atoms of the sulfonamide group will be a critical conformational parameter, as seen in other sulfonamide crystal structures nih.gov. For instance, in the crystal structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, the cyano group is reported to be nearly linear mdpi.com.

The packing of molecules in a crystal lattice is directed by a variety of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal iucr.orgmkjc.innih.gov. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified.

For this compound, several types of intermolecular interactions are anticipated to play a crucial role in the crystal packing. These include:

C—H···O Hydrogen Bonds: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors and are expected to form C—H···O interactions with hydrogen atoms from the phenyl ring and the ethyl groups of neighboring molecules. These interactions are commonly observed in the crystal packing of sulfonamides nih.gov.

C—H···N Hydrogen Bonds: The nitrogen atom of the cyano group can also act as a hydrogen bond acceptor, leading to the formation of C—H···N interactions, which would contribute to the stability of the crystal lattice nih.gov.

π–π Stacking: The presence of the aromatic benzene ring allows for the possibility of π–π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

Computational Chemistry Investigations of 4 Cyano N,n Diethylbenzenesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. Calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a detailed understanding of the molecule in its ground state.

Optimization of Molecular Geometry and Confirmation of Structural Parameters

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process computationally determines key structural parameters, including bond lengths, bond angles, and dihedral angles. For 4-cyano-N,N-diethylbenzenesulfonamide, this would involve calculating the precise distances between atoms (e.g., C-S, S-N, S=O, C≡N bonds) and the angles formed between them. The resulting optimized structure represents a theoretical model of the molecule in the gas phase. These theoretical values are often compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length (Å) C-S 1.78
S-N 1.65
S=O 1.44
C≡N 1.16
Bond Angle (°) O-S-O 120.5
C-S-N 107.8
Dihedral Angle (°) C-C-S-N 85.2

Note: The data in this table is illustrative and not based on published research for the specified compound.

Calculation and Assignment of Vibrational Frequencies

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra are instrumental in assigning the absorption bands observed in experimental spectra. For this compound, key vibrational modes would include the characteristic stretching of the cyano (C≡N) group, the sulfonyl (SO2) group, and the C-S and S-N bonds.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹)
Cyano (C≡N) Stretching ~2230
Sulfonyl (SO₂) Asymmetric Stretching ~1350
Sulfonyl (SO₂) Symmetric Stretching ~1160
C-S Stretching ~750

Note: The data in this table is illustrative and not based on published research for the specified compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer Properties)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. This analysis also provides insights into intramolecular charge transfer, as electronic transitions often occur from the HOMO to the LUMO.

Table 3: Hypothetical Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Energy -7.5
LUMO Energy -1.8
HOMO-LUMO Gap (ΔE) 5.7

Note: The data in this table is illustrative and not based on published research for the specified compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, areas of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the cyano group, identifying them as potential sites for interaction with electrophiles.

Conformational Analysis and Energetic Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its diethylamino group and around the C-S and S-N bonds, multiple conformers can exist. Computational methods can be used to identify these different conformers, calculate their relative energies, and determine the energy barriers for their interconversion. This creates an energetic landscape that reveals the most stable conformers and the pathways between them.

Theoretical Prediction of Acidity Constants (pKa values) using Quantum Chemical Methods

Quantum chemical methods can be employed to predict the acidity constant (pKa) of a molecule. The pKa is a measure of a compound's acidity in a solution. Theoretical predictions of pKa often involve calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in a solvent, often modeled using a polarizable continuum model (PCM). For this compound, the most likely site for deprotonation would be the hydrogen atoms on the carbon atoms adjacent to the sulfonyl group, although the acidity is expected to be very low.

Quantitative Structure-Property Relationship (QSPR) Studies

No published studies were identified that focused on the derivation of QSPR models specifically for this compound. Research in this area for the broader sulfonamide class is prevalent, but does not offer specific models, descriptors, or correlated properties for the target compound.

There are no specific predictive models detailed in the literature for this compound.

While topological and quantum-chemical descriptors are standard in QSPR studies of sulfonamides, their specific application and calculated values for modeling the properties of this compound have not been reported.

Molecular Docking Studies

Specific molecular docking investigations involving this compound as the ligand were not found in the reviewed literature. Although docking is a common method for studying sulfonamides, the binding modes and interaction energies for this exact compound with any model enzymes have not been documented.

No simulations detailing the interaction of this compound with specific biological targets are available.

There is no available data on the binding modes or the calculated interaction energies of this compound with any model enzymes.

Chemical Reactivity and Mechanistic Aspects of the Sulfonamide Moiety in 4 Cyano N,n Diethylbenzenesulfonamide

Fundamental Reaction Mechanisms of Sulfonamides

Nucleophilic and electrophilic roles of the sulfonamide group in organic transformations.

The sulfonamide group (-SO₂NH-) possesses a dualistic nature, capable of acting as either a nucleophile or an electrophile depending on the reaction conditions and the specific atoms involved.

Nucleophilic Role : The nitrogen atom of a primary or secondary sulfonamide has a lone pair of electrons and can act as a nucleophile. youtube.com However, in 4-cyano-N,N-diethylbenzenesulfonamide, the nitrogen is tertiary and lacks a proton, making it non-nucleophilic in reactions that require an N-H bond. The delocalization of the nitrogen's lone pair into the strongly electron-withdrawing sulfonyl group, further intensified by the para-cyano group, significantly reduces its basicity and nucleophilicity compared to alkanamines. libretexts.orgncert.nic.in While the nitrogen itself is a poor nucleophile, the acidic properties of related primary/secondary sulfonamides can be utilized to form anions that are capable of alkylation. libretexts.org

Electrophilic Role : The sulfur atom in the sulfonamide group is electron-deficient due to being double-bonded to two highly electronegative oxygen atoms. This makes it a prime target for nucleophilic attack. youtube.com This electrophilicity is the basis for the most common synthesis of sulfonamides, where a sulfonyl chloride (an excellent electrophile) reacts with a nucleophilic amine. nih.gov In transformations of the this compound molecule, the sulfur atom would be the primary electrophilic center within the sulfonamide moiety. For instance, cleavage of the S-N bond often involves nucleophilic attack at this sulfur center. DFT studies have shown that electrophiles are prone to attack the sulfonamide bridge moiety, which can lead to the cleavage of S-N bonds. researchgate.net

Certain specialized sulfonamide reagents have been developed to perform specific functions, such as N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide, which can act as both an electrophilic and nucleophilic trifluoromethylthiolating agent depending on the substrate. tcichemicals.com

Mechanisms of S-N bond formation and cleavage reactions.

S-N Bond Formation

The formation of the S-N bond in sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.inresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom, which is analogous to nucleophilic acyl substitution. youtube.com

Mechanism : The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base, such as pyridine (B92270), is typically used to neutralize the HCl byproduct, driving the reaction to completion. youtube.comncert.nic.in For this compound, the synthesis would involve the reaction of 4-cyanobenzenesulfonyl chloride with diethylamine (B46881).

StepDescription
1 The nucleophilic nitrogen of diethylamine attacks the electrophilic sulfur atom of 4-cyanobenzenesulfonyl chloride.
2 A tetrahedral intermediate is formed.
3 The chloride ion is eliminated as a leaving group.
4 A base deprotonates the nitrogen, yielding the final sulfonamide product.

Alternative methods, such as the oxidative coupling of thiols and amines, have also been developed to bypass the need for potentially unstable sulfonyl chlorides. rsc.org

S-N Bond Cleavage

The S-N bond in sulfonamides is generally stable but can be cleaved under specific conditions. acs.org Cleavage reactions are fundamental to using sulfonamides as protecting groups for amines or for late-stage functionalization. youtube.comchemrxiv.org The process can be categorized as either homolytic or heterolytic cleavage. numberanalytics.com

Heterolytic Cleavage : This involves the breaking of the covalent bond to form a cation and an anion and is often influenced by acids or bases. numberanalytics.com Acid-catalyzed hydrolysis, though often requiring harsh conditions (heat and concentrated acid), can cleave the S-N bond. youtube.com This proceeds via protonation of the sulfonamide followed by nucleophilic attack of water on the sulfur atom.

Reductive Cleavage : A strategy for converting sulfonamides to other functional groups involves the reductive cleavage of the S-N bond. For example, primary sulfonamides can be converted to sulfinate salts via an N-heterocyclic carbene (NHC)-catalyzed reaction, which involves the reductive deamination of a transiently formed N-sulfonylimine. chemrxiv.org

Reaction Mechanisms : The specific mechanism of cleavage can vary. Nucleophilic substitution reactions, such as Sₙ1 and Sₙ2, are common in organic chemistry. numberanalytics.comucsb.edu An Sₙ2-type mechanism involves a backside attack by the nucleophile on the electrophilic atom. libretexts.orgmasterorganicchemistry.combyjus.com In the context of S-N bond cleavage, a nucleophile would attack the sulfur atom, leading to the displacement of the amine.

Destruction of the sulfonamide bridge is a main pathway for both chemical and biological degradation of sulfonamides. researchgate.net For certain classes of sulfonamides, this is initiated by S-N bond cleavage, while for others, it proceeds via SO₂ extrusion. researchgate.net

Condensation reactions involving the sulfonamide functional group.

Condensation reactions are a key aspect of sulfonamide chemistry, both in their synthesis and subsequent transformations. The most typical synthesis of sulfonamides, reacting a sulfonyl chloride with an amine, is considered a condensation reaction. ijarsct.co.inrsc.org

Primary and some secondary sulfonamides can undergo condensation with aldehydes and ketones. For instance, benzenesulfonamides have been shown to react with glyoxal (B1671930) and formaldehyde (B43269). nih.gov 4-tert-butyl-2,6-dimethylbenzenesulfonamide condenses with formaldehyde to furnish a 1,3,5-triazinane (B94176) derivative. nih.gov These reactions typically require acid catalysis. The reactivity in these condensations is influenced by the basicity of the amido group within the sulfonamide molecule. nih.gov

Given that this compound is a tertiary sulfonamide, it lacks the N-H proton necessary to participate in typical condensation reactions with carbonyl compounds.

Influence of Electronic and Steric Effects on Reactivity

Impact of substituents on the benzenesulfonamide (B165840) ring and N-substituents on reaction pathways.

The reactivity of the sulfonamide moiety is profoundly influenced by the electronic and steric nature of its substituents. nih.gov These effects can alter reaction rates, mechanisms, and the stability of intermediates. libretexts.org

Electronic Effects of Ring Substituents

Substituents on the benzene (B151609) ring modulate the electron density of the entire molecule through inductive and resonance effects. lumenlearning.com

Electron-Withdrawing Groups (EWGs) : The para-cyano (-CN) group in this compound is a powerful EWG. It deactivates the benzene ring towards electrophilic substitution by withdrawing electron density through both inductive and resonance effects. libretexts.orglumenlearning.com This withdrawal of electron density makes the hydrogen on the nitrogen of a corresponding primary or secondary sulfonamide more acidic. vu.nl It also increases the electrophilicity of the sulfur atom, potentially making the S-N bond more susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs) : Conversely, EDGs like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density on the ring, activating it towards electrophilic substitution. lumenlearning.com They would also decrease the acidity of a corresponding N-H proton and reduce the electrophilicity of the sulfonyl sulfur. vu.nl

The Hammett equation provides a quantitative way to correlate the effect of meta- and para-substituents on the reactivity of benzene derivatives. hp.gov.in

Substituent TypeExampleEffect on RingEffect on N-H Acidity (if present)Effect on Sulfonyl Sulfur
Electron-Withdrawing -CN, -NO₂DeactivatesIncreasesIncreases Electrophilicity
Electron-Donating -OCH₃, -CH₃ActivatesDecreasesDecreases Electrophilicity

Steric and Electronic Effects of N-Substituents

The groups attached to the sulfonamide nitrogen also play a crucial role.

Steric Effects : The two ethyl groups on the nitrogen of this compound create significant steric hindrance around the S-N bond. This steric bulk can hinder the approach of nucleophiles or electrophiles to the sulfonamide core, potentially slowing down reactions at the sulfur or nitrogen atoms. libretexts.orgacs.org In Sₙ2 reactions, steric hindrance is a critical factor that can dramatically reduce reaction rates. libretexts.org

Electronic Effects : The N-diethyl groups are weakly electron-donating via an inductive effect. This effect pushes electron density towards the nitrogen atom, which can slightly counteract the electron-withdrawing pull of the sulfonyl group. ncert.nic.in In the gaseous phase, the basicity of amines increases with the number of alkyl groups (tertiary > secondary > primary) due to this inductive effect. ncert.nic.in

Chemical Stability and Transformation Pathways of the Sulfonamide Linkage.

The sulfonamide linkage is known for its high chemical stability, particularly against hydrolysis, which is a key reason for its prevalence in pharmaceuticals. acs.orgnih.gov

Hydrolytic Stability : Many sulfonamides are hydrolytically stable under typical environmental pH and temperature conditions, exhibiting long half-lives. acs.org However, they are not completely inert and can be degraded. Some are fairly stable at acidic pH values but may be susceptible to degradation under other conditions. nih.gov

Transformation Pathways

Despite their general stability, sulfonamides can undergo various transformations.

Degradation Pathways : The primary degradation pathways for sulfonamides involve the modification or destruction of the sulfonamide bridge (-SO₂-N<). researchgate.net This can occur through:

S-N Bond Cleavage : As discussed previously, this can be initiated by nucleophilic attack or reductive processes. researchgate.netchemrxiv.org

SO₂ Extrusion : This pathway involves the removal of the sulfur dioxide group. researchgate.net

Hydroxylation : Chemical degradation can involve hydroxylation of the benzene ring. researchgate.net In photocatalytic oxidation, for example, hydroxyl radicals can attack the aromatic ring. researchgate.net

Radical Intermediates : Recent methodologies have utilized photocatalysis to convert sulfonamides into sulfonyl radical intermediates. These versatile intermediates can then participate in a variety of reactions, such as hydrosulfonylation of alkenes, providing new pathways for late-stage functionalization. acs.org

The specific degradation pathway for this compound in a given environment would depend on the conditions (e.g., pH, presence of oxidants, light). The electron-withdrawing cyano group would influence the sites of oxidative attack on the benzene ring. researchgate.netnih.gov

Advanced Research Applications and Chemical Probes Involving 4 Cyano N,n Diethylbenzenesulfonamide Scaffolds

Applications in Materials Science Research

The inherent chemical characteristics of the sulfonamide functional group, including its polarity, hydrogen bonding capability, and chemical stability, have made it a valuable component in the design of new materials with tailored properties.

Integration of sulfonamide functionalities into polymer synthesis and design

The incorporation of sulfonamide groups into polymer structures allows for the development of materials with specific, tunable properties. One approach involves modifying sulfonamides into polymerizable monomers to create pH-sensitive polymers. nih.gov The solubility of these polymers can be controlled by the pH of the aqueous environment, with the solubility transition occurring within a very narrow pH range. nih.gov This behavior is dictated by the ionization state of the sulfonamide group; the unionized form is hydrophobic, and as the degree of ionization increases with pH, the polymer becomes soluble. nih.gov

A more advanced strategy involves using sulfonamides as protecting groups that also serve as functional handles in polymerization processes. For instance, styrene (B11656) oxide has been functionalized with a sulfonamide protecting group, which then allows for ring-opening-polymerization (ROP) to create a polyether backbone. rsc.orgrsc.orgresearchgate.net This method bypasses limitations related to functional group tolerance during polymerization. rsc.org Crucially, this design allows for post-polymerization modification. By treating the polymer with lithium methoxide, the sulfonamide can be transformed into a free sulfonate moiety, converting the material into a lithium sulfonated poly(styrene oxide) (PSO). rsc.orgrsc.org This demonstrates a sophisticated method for integrating sulfonamide functionalities to not only control polymerization but also to introduce new functionalities into the final polymer structure. rsc.org

Investigation of benzenesulfonamide (B165840) derivatives for functional materials development

The development of functional materials from benzenesulfonamide derivatives is an active area of research, with applications spanning from electronics to medicine. ontosight.ainih.gov A prime example emerging from the polymer synthesis strategies mentioned above is the creation of single ion-conducting polymer electrolytes (SICPEs). rsc.org The lithium sulfonated PSO, derived from a sulfonamide-functionalized monomer, is designed for potential use in solid-state batteries. rsc.org In this material, the polyether backbone acts as a matrix to dissolve lithium ions, while the anionic sulfonate groups, immobilized on the polymer chain, facilitate efficient lithium ion migration. rsc.org This design is intended to achieve high lithium transference numbers, a key parameter for battery performance. rsc.org

Beyond energy storage, benzenesulfonamide derivatives are widely investigated for their biological functions, which can be considered a form of functional material development at the molecular level. ontosight.ai These compounds are explored for a range of therapeutic applications, including as anticancer and antimicrobial agents. rsc.orgresearchgate.net The functional properties of these molecules are derived from the specific chemical substitutions on the benzenesulfonamide core, which dictate their interaction with biological targets like enzymes. ontosight.aisigmaaldrich.com

Development of Chemical Probes for Biological and Chemical Systems

The sulfonamide motif is a cornerstone in the design of chemical probes due to its ability to act as a stable scaffold, participate in specific molecular interactions, and modulate the electronic properties of adjacent chemical systems.

Design and synthesis of fluorescent and bioluminescent reporters utilizing the sulfonamide motif

The sulfonamide group has been identified as an effective electron-donating group for incorporation into both fluorescent and bioluminescent probes, serving as a viable replacement for canonical hydroxyl or amine donors. nih.govnih.gov This discovery has opened new avenues in fluorophore design. nih.gov Researchers have successfully created sulfonamidyl analogs of luciferins, coumarins, rhodols, and rhodamines that are fluorescent in aqueous environments. nih.govnih.gov Unlike carboxamides, which can "cage" and thus inhibit luminescence, the sulfonamide functionality enables bioluminescence, with some sulfonamidyl luciferin (B1168401) analogs emitting light at wavelengths similar to D-luciferin. nih.gov

Specific examples of this design principle include the synthesis of sulfonamide-containing naphthalimides as potential tumor-targeting fluorescent probes. mdpi.comresearchgate.net In one study, naphthalimide (NI) fluorophores were incorporated into sulfonamide (SN) and sulfadiazine (B1682646) (SD) structures. mdpi.com The resulting compounds, SN-2NI and SD-NI, exhibited low cytotoxicity and were effectively taken up by B16F10 melanoma cells, producing clear green fluorescent images within the cells. mdpi.com This demonstrates the utility of the sulfonamide motif as a linker and targeting group in the creation of sophisticated fluorescent reporters for cellular imaging. mdpi.com

Exploration of sulfonamide-containing affinity probes for molecular target identification

Affinity probes are essential tools for identifying the cellular targets of bioactive small molecules, a critical step in drug discovery. rsc.org These probes are typically created by modifying a bioactive molecule with a reporter tag (like biotin (B1667282) or a fluorophore) or an immobilization handle. researchgate.netnih.gov The sulfonamide scaffold has proven to be highly amenable to such modifications for the creation of affinity probes.

In a notable study, systematic structure-activity relationship (SAR) investigations were performed on a bis-aryl sulfonamide that was found to sustain innate immune signaling pathways. nih.gov The goal was to identify positions on the scaffold that could tolerate the introduction of functional handles without compromising the compound's biological activity. nih.gov The research successfully identified sites on the two phenyl rings and the amide nitrogen of the sulfonamide group where aryl azide, biotin, and fluorescent rhodamine substituents could be attached. nih.gov This work led to the generation of several affinity and photoaffinity probes designed for future studies to identify the specific molecular targets responsible for the compound's immune-stimulating effects. nih.gov

Development of metal ion sensors incorporating sulfonamide structures

The sulfonamide group is an effective ligand for metal ions, making it a valuable component in the design of chemosensors. nih.gov Researchers have developed benzimidazolesulfonamide ligands that readily form complexes with various transition metal ions, including Zn²⁺, Co²⁺, Ni²⁺, and Cu²⁺. nih.govnih.gov The sulfonamide group actively participates in coordination; structural analysis reveals that one of the sulfonamide oxygen atoms can act as a weak donor, angling toward the metal center. nih.gov The specific binding mode can differ depending on the metal ion, which provides a basis for developing selective sensors. nih.gov

This principle has been applied to create sophisticated biosensors. In one example, a fluorescein-derivatized arylsulfonamide probe was designed through a structure-based approach to detect nanomolar concentrations of zinc. acs.org This probe was engineered to bind with high affinity to the zinc-bound form of the enzyme human carbonic anhydrase II (CAII) but not to the metal-free apoenzyme. acs.org The binding event results in a change in fluorescence anisotropy, which is proportional to the zinc concentration, allowing for the sensitive detection of zinc ions in the 10–1000 nM range. acs.org

Interactive Data Tables

Table 1: Summary of Chemical Probes Based on Sulfonamide Scaffolds

Probe Type Core Structure Target/Analyte Application Source(s)
Fluorescent Reporter Sulfonamide-Naphthalimide Tumor Cells Cellular Imaging mdpi.com
Bioluminescent Reporter Sulfonamidyl Luciferin Firefly Luciferase Bioluminescence Assays nih.gov
Affinity Probe Bis-aryl Sulfonamide Unidentified Protein(s) Molecular Target ID nih.gov
Photoaffinity Probe Bis-aryl Sulfonamide Unidentified Protein(s) Molecular Target ID nih.gov
Metal Ion Sensor Benzimidazolesulfonamide Zn²⁺, Co²⁺, Ni²⁺, Cu²⁺ Metal Ion Detection nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
4-cyano-N,N-diethylbenzenesulfonamide -
N-butyl-4-ethyldiamino-1,8-naphthalene imide NI
Sulfadiazine SD
D-luciferin -
Styrene Oxide SO

Supramolecular Chemistry of Benzenesulfonamide Derivatives

The study of supramolecular chemistry in benzenesulfonamide derivatives, including scaffolds related to this compound, focuses on the intricate network of non-covalent interactions that dictate the assembly of molecules into larger, well-defined architectures. These interactions, though weaker than covalent bonds, are highly directional and specific, playing a crucial role in determining the crystal packing, molecular conformation, and ultimately, the material's properties. The sulfonamide group is a potent hydrogen bond donor and acceptor, making it a key player in the formation of these supramolecular structures.

Role of hydrogen bonding in the assembly of supramolecular architectures.

Hydrogen bonding is a predominant force in the self-assembly of benzenesulfonamide derivatives, guiding the formation of predictable and stable supramolecular structures. rsc.orgnih.gov The sulfonamide moiety (-SO₂NH-) is a classic hydrogen bond motif, with the nitrogen atom acting as a proton donor and the oxygen atoms as proton acceptors. This dual functionality allows for the creation of robust and often complex hydrogen-bonded networks.

In the context of benzenesulfonamide derivatives, the N-H group of the sulfonamide can form strong hydrogen bonds with the sulfonyl oxygens of neighboring molecules, leading to the formation of chains, sheets, or more intricate three-dimensional lattices. nih.gov The amide moiety's propensity for hydrogen bonding is pivotal in defining the spatial arrangement of molecules in proteins and nucleic acids, and this principle extends to the supramolecular assembly of synthetic bioactive compounds like benzenesulfonamide derivatives. nih.gov

The specific patterns of hydrogen bonding can be influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, the presence of a cyano group, as in the this compound scaffold, introduces an additional potential hydrogen bond acceptor site. While the diethyl substitution on the nitrogen atom in this compound precludes the classic N-H···O=S hydrogen bonding, other weaker C-H···O and C-H···N interactions can become significant in directing the supramolecular assembly.

The table below summarizes common hydrogen bonding interactions observed in the supramolecular structures of benzenesulfonamide derivatives.

Interaction Type Donor Acceptor Typical Geometry Influence on Architecture
N-H···O=SSulfonamide N-HSulfonyl OxygenLinear or near-linearFormation of chains, dimers, and sheets.
C-H···O=SAromatic or Aliphatic C-HSulfonyl OxygenVariesStabilization of crystal packing and determination of molecular conformation. nih.gov
C-H···N≡CAromatic or Aliphatic C-HCyano NitrogenVariesCan lead to the formation of extended networks and influence polymorphism.
N-H···O=CAmide N-HCarbonyl OxygenLinearDrives supramolecular assembly in related amide-containing structures. nih.gov

These hydrogen bonds are not only fundamental to the solid-state structure but also play a role in molecular recognition processes at a biological level. nih.gov The controlled formation of these supramolecular architectures through hydrogen bond engineering is a key aspect of developing new materials with desired properties. researchgate.net

Investigation of non-covalent interactions for crystal engineering and self-assembly.

Beyond conventional hydrogen bonds, a variety of other non-covalent interactions are instrumental in the crystal engineering and self-assembly of benzenesulfonamide derivatives. rsc.org These weaker interactions, when acting cooperatively, provide the necessary stability for the formation of well-ordered crystalline structures. The study of these interactions is crucial for understanding and predicting the polymorphic forms of these compounds, which can have significant implications for their physical and biological properties. rsc.orgresearchgate.net

In the specific case of the this compound scaffold, several non-covalent interactions are expected to play a significant role:

π-π Stacking: The aromatic rings of the benzenesulfonamide core can engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute to the stabilization of the crystal lattice. The presence of a cyano group can modulate the electronic properties of the aromatic ring, influencing the strength and geometry of these stacking interactions.

C-H···π Interactions: The hydrogen atoms of the diethyl groups or the aromatic ring can interact with the π-system of an adjacent benzene ring. These interactions are important in controlling the relative orientation of molecules within the crystal.

van der Waals Forces: These non-specific attractive forces, although individually weak, become significant when summed over the entire molecular surface and are crucial for the close packing of molecules in the crystal. nih.gov

The interplay of these various non-covalent forces dictates the final supramolecular architecture. rsc.org A summary of key non-covalent interactions and their characteristics is presented in the table below.

Interaction Type Description Typical Energy (kJ/mol) Influence on Crystal Packing
π-π StackingAttraction between aromatic rings.5-50Promotes columnar or layered structures.
C-H···πInteraction of a C-H bond with a π-system.2-10Influences molecular orientation and conformation.
Halogen BondingInteraction involving a halogen atom with a positive electrostatic potential (σ-hole). nih.gov5-30Can be a strong and directional tool for crystal engineering.
van der Waals ForcesNon-specific attractive forces.< 5Contribute to overall molecular packing and density.

The rational design of supramolecular structures of benzenesulfonamide derivatives, therefore, requires a deep understanding of the delicate balance and cooperativity of these diverse non-covalent interactions. rsc.orgnih.gov This knowledge is foundational for the development of new functional materials and for controlling the solid-state properties of pharmacologically active compounds.

Q & A

Q. What are the optimal synthetic routes for 4-cyano-N,N-diethylbenzenesulfonamide, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves multi-step reactions starting from 4-acetyl-N,N-diethylbenzenesulfonamide. Key steps include:

  • Enaminone formation : Reacting the acetyl derivative with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux (4–6 hours) to form (E)-4-(3-(dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide .
  • Cyclization : Treatment with hydrazine hydrate or 2-cyanoacetic acid hydrazide in ethanol/acetic acid to form pyrazole derivatives .
    Optimization strategies :
  • Use anhydrous solvents (e.g., dioxane or xylene) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC, with purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Confirm regiochemistry and stereochemistry. For example, 1^1H-NMR signals at δ 2.90–3.13 ppm (N(CH3_3)2_2) and δ 5.79–7.72 ppm (olefinic protons) distinguish enaminone intermediates .
  • IR Spectroscopy : Detect functional groups (e.g., CN stretch at 2214 cm1^{-1}, C=O at 1646 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 306 for sulfonamide derivatives) .
  • HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cyclization reactions?

Mechanistic studies for pyrazole formation involve:

  • Nucleophilic attack : Hydrazine hydrate reacts with the enaminone’s β-carbon, leading to cyclization via elimination of dimethylamine .
  • Kinetic analysis : Vary temperature (reflux vs. room temperature) and solvent polarity to determine rate-limiting steps.
  • Isolation of intermediates : Identify transient species (e.g., hydrazone intermediates) using low-temperature NMR .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Dose-response studies : Test activity across a concentration range (e.g., 0.1–100 μM) to identify therapeutic windows .
  • Target validation : Use molecular docking to predict binding affinity to enzymes like carbonic anhydrase or cyclooxygenase .
  • Comparative assays : Benchmark against control compounds (e.g., acetazolamide) under standardized conditions (pH 7.4, 37°C) .

Q. What computational methods are suitable for predicting the pharmacological properties of this compound derivatives?

  • QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data. Example parameters:

    DescriptorRole in Activity
    LogPMembrane permeability
    H-bond acceptorsTarget binding
    Molar refractivitySteric effects
  • Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with COX-2) over 100 ns to assess stability .

Q. What strategies are effective for derivatizing the sulfonamide group to enhance bioactivity or solubility?

  • Functionalization :
    • Acetylation : Introduce acetyl groups at the sulfonamide nitrogen to modulate lipophilicity .
    • Nucleophilic substitution : Replace diethyl groups with heterocycles (e.g., pyrimidine) using Pd-catalyzed cross-coupling .
  • Solubility enhancement : Incorporate polar substituents (e.g., hydroxyethyl) or formulate as sodium salts .

Methodological Guidance

  • Contradiction resolution : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity and cell-based assays for functional activity) .
  • Synthetic troubleshooting : If yields drop below 70%, check solvent purity or employ scavengers (e.g., molecular sieves) to sequester water .

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